1-(Pyridin-2-yl)ethanol

Catalog No.
S704499
CAS No.
18728-61-5
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-2-yl)ethanol

CAS Number

18728-61-5

Product Name

1-(Pyridin-2-yl)ethanol

IUPAC Name

1-pyridin-2-ylethanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3

InChI Key

PPHIIIRFJKDTLG-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)O

Canonical SMILES

CC(C1=CC=CC=N1)O

Synthesis and Characterization:

-(Pyridin-2-yl)ethanol, also known as 2-pyridineethanol or betahistine impurity B, can be synthesized through various methods, including:

  • Reduction of 2-pyridinecarboxaldehyde with a reducing agent like sodium borohydride [].
  • Grignard reaction of 2-bromopyridine with ethoxymagnesium bromide [].

These methods have been documented in scientific literature, and the resulting compound can be characterized using various spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure and purity [, ].

Potential Applications:

While 1-(Pyridin-2-yl)ethanol itself doesn't have extensive documented research applications, it is sometimes encountered as an impurity in the synthesis of other important compounds, particularly:

  • Betahistine: This is a medication used to treat Meniere's disease and vertigo. The presence of 1-(Pyridin-2-yl)ethanol as an impurity in betahistine is undesirable and needs to be controlled during the manufacturing process [].
  • Other Pyridine Derivatives: Due to its similar structure, 1-(Pyridin-2-yl)ethanol can be present as an impurity in various other pyridine-containing compounds synthesized for diverse research purposes [].
  • Developing analytical methods for its detection and quantification: This is crucial for ensuring the purity and quality of other target compounds, especially in pharmaceutical and medicinal chemistry research [].
  • Understanding its formation mechanisms and mitigation strategies during syntheses: Research in this area aims to minimize the formation of 1-(Pyridin-2-yl)ethanol as an impurity by optimizing reaction conditions and exploring alternative synthetic routes [].

1-(Pyridin-2-yl)ethanol, also known as 2-(pyridin-2-yl)ethanol, is an organic compound with the molecular formula C7_7H9_9NO. This compound features a pyridine ring substituted with a hydroxyl group and an ethyl chain, making it a secondary alcohol. The structure of 1-(pyridin-2-yl)ethanol contributes to its unique chemical properties and potential biological activities. It is characterized by its high solubility in water and organic solvents, which enhances its utility in various applications.

There is no current research available on the specific mechanism of action of 1-(Pyridin-2-yl)ethanol. However, pyridyl ethanol derivatives have been explored for their potential to inhibit enzymes or interact with specific receptors in biological systems []. Further research is needed to understand if 1-(Pyridin-2-yl)ethanol possesses similar properties.

  • Pyridine is a suspected carcinogen [].
  • Pyridine derivatives can be irritating to the skin, eyes, and respiratory system [].
  • Standard laboratory safety practices should be followed when handling this compound.
, including:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it may undergo dehydration to yield olefins.
  • Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles.

These reactions allow for the synthesis of derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis.

Research indicates that 1-(pyridin-2-yl)ethanol exhibits various biological activities. Its derivatives are often explored for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anticancer Properties: Certain compounds derived from 1-(pyridin-2-yl)ethanol have been studied for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Investigations into the neuroprotective capabilities of related compounds suggest potential applications in treating neurodegenerative diseases.

Several methods exist for synthesizing 1-(pyridin-2-yl)ethanol:

  • Acetaldehyde Reaction: A common method involves the reaction of 2-methylpyridine with acetaldehyde in the presence of triethylamine under controlled conditions. This method has shown high selectivity and yield (up to 90%) for producing the compound .
  • Reduction Reactions: The reduction of corresponding pyridine derivatives using reducing agents can also yield 1-(pyridin-2-yl)ethanol.
  • Grignard Reagents: The use of Grignard reagents with pyridine derivatives can lead to the formation of alcohols, including 1-(pyridin-2-yl)ethanol.

These methods highlight the versatility in synthesizing this compound for various applications.

1-(Pyridin-2-yl)ethanol finds utility across several fields:

  • Pharmaceuticals: As an intermediate in synthesizing biologically active compounds.
  • Agricultural Chemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Chemical Industry: Serves as a building block in organic synthesis and material science.

The compound's unique properties make it valuable for research and industrial applications.

Interaction studies involving 1-(pyridin-2-yl)ethanol focus on its binding affinity with various biological targets. Docking studies have been conducted to assess its interaction with proteins such as BRAF kinase and DNA gyrase, indicating potential therapeutic applications . These studies provide insight into how the compound may exert its biological effects and guide further research into its pharmacological profile.

Several compounds share structural similarities with 1-(pyridin-2-yl)ethanol, allowing for comparison:

Compound NameSimilarityKey Features
1-(Pyridin-3-yl)ethanol0.93Similar structure; different position of pyridine ring
1-(Pyridin-4-yl)ethanol0.91Same functional groups; varied biological activity
2-Amino-1-(pyridin-2-yl)ethanol0.86Contains an amino group; potential for different reactivity
1-(Pyridin-2-yl)propan-1,3-diol0.91Diol structure; may exhibit different solubility properties

The uniqueness of 1-(pyridin-2-yl)ethanol lies in its specific arrangement of functional groups, which influences its solubility, reactivity, and biological activity compared to these similar compounds.

Of 1-(Pyridin-2-yl)ethanol

ParameterInformation
CAS Number18728-61-5
Molecular FormulaC₇H₉NO
Molecular Weight123.16 g/mol
Exact Mass123.068413
IUPAC Name1-(Pyridin-2-yl)ethanol
Common Synonyms1-(2-Pyridyl)ethanol, 1-(2-Pyridinyl)ethanol, 2-Pyridylmethylcarbinol, Methyl-2-pyridinemethanol, Methyl(2-pyridyl)carbinol, α-Methyl-2-PyridineMethanol, 2-(1-HYDROXYETHYL) PYRIDINE
Einecs Number242-539-6
HS Code2933399090

The compound can exist as stereoisomers due to the presence of a chiral center at the carbon atom bearing the hydroxyl group. The specific (1R)-1-(pyridin-2-yl)ethan-1-ol represents one of these important stereoisomers that has been documented in chemical databases.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18728-61-5

Dates

Last modified: 08-15-2023

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